molecular formula C12H11ClN2O2 B6442262 3-(2-chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2549040-69-7

3-(2-chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6442262
CAS No.: 2549040-69-7
M. Wt: 250.68 g/mol
InChI Key: KHTDUVICJQYSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one (CAS: 2549040-69-7) is a heterocyclic compound with the molecular formula C₁₂H₁₁ClN₂O₂ and a molecular weight of 250.68 g/mol . Its structure comprises a dihydropyrazin-2-one core substituted with a methyl group at position 1 and a 2-chloro-5-methylphenoxy moiety at position 2. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive pyrazine and pyrazole derivatives, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system modulation .

Properties

IUPAC Name

3-(2-chloro-5-methylphenoxy)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-3-4-9(13)10(7-8)17-11-12(16)15(2)6-5-14-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTDUVICJQYSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=NC=CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of 2-chloro-5-methylphenol with appropriate pyrazinone precursors under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazinone derivatives.

Scientific Research Applications

3-(2-chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the HBK Series

A series of piperazine derivatives synthesized in the HBK family (HBK14–HBK19) share structural motifs with the target compound, particularly in their phenoxy and heterocyclic substituents. For example:

Compound ID Core Structure Substituents Molecular Formula Key Differences vs. Target Compound
HBK16 Piperazine 3-(2-Chloro-5-methylphenoxy)propyl, 2-methoxyphenyl C₂₁H₂₆ClN₃O₂ Piperazine core vs. dihydropyrazinone; longer alkyl chain
HBK15 Piperazine 2-Chloro-6-methylphenoxy ethoxyethyl, 2-methoxyphenyl C₂₂H₂₈ClN₃O₃ Ethoxyethyl linker; additional methoxy group
Target Compound 1,2-Dihydropyrazin-2-one 3-(2-Chloro-5-methylphenoxy), 1-methyl C₁₂H₁₁ClN₂O₂ Smaller core; no piperazine or extended alkyl chains

Key Observations :

  • The absence of a methoxy group (as in HBK15) may lower metabolic stability but reduce off-target interactions .

Pyrazole and Pyrazolone Derivatives

2-(2-Chlorophenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one

However, its pyrazolone core lacks the oxygen atom in the dihydropyrazinone ring, altering electronic properties and hydrogen-bonding capacity .

Antipyrine (Phenazone)

Antipyrine (CAS: 60-80-0, C₁₁H₁₂N₂O) is a classic pyrazolone with analgesic properties. Unlike the target compound, it lacks halogen substituents and has a phenyl group directly attached to the pyrazolone ring, resulting in distinct pharmacokinetic profiles (e.g., faster hepatic metabolism) .

Functional Group Impact on Physicochemical Properties

  • Chlorine Substituent: The 2-chloro group in the target compound enhances lipophilicity (logP ~2.8 predicted) compared to non-halogenated analogues like HBK17 (2,5-dimethylphenoxy) .
  • Methyl Group at Position 5: The 5-methylphenoxy moiety may sterically hinder enzymatic degradation at the para position, improving bioavailability .
  • Dihydropyrazinone vs.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis is likely streamlined compared to HBK derivatives, which require multi-step alkylation and piperazine functionalization .
  • Crystallographic Insights: Evidence on similar compounds (e.g., methyl 3-(3-fluorophenyl)-tetrahydrothiochromeno-isoxazole) suggests that the target compound’s crystal packing may involve C–H⋯π interactions, influencing solubility and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.